molecular formula C17H30O3 B231187 12-Hydroxy-8,10-heptadecadienoic acid CAS No. 15514-88-2

12-Hydroxy-8,10-heptadecadienoic acid

Cat. No. B231187
CAS RN: 15514-88-2
M. Wt: 282.4 g/mol
InChI Key: INVCGLRLLKLTGP-SIGMCMEVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-Hydroxy-8,10-heptadecadienoic acid (12-HHT) is a bioactive lipid that belongs to the group of hydroxy fatty acids. It is synthesized from arachidonic acid by the action of 12-lipoxygenase and has been found to have various physiological and biochemical effects.

Scientific Research Applications

1. Biocatalytic Production

Research has explored the use of probiotic bacteria like Lactobacillus rhamnosus as a biocatalyst for the hydration of unsaturated fatty acids, leading to the production of hydroxy fatty acids, including 12-hydroxy-8,10-heptadecadienoic acid. This process is characterized by high regio- and stereoselectivity, producing hydroxy derivatives in high enantiomeric purity, which are valuable in industrial chemistry (Serra & De Simeis, 2018).

2. Microbial Hydration in Fungi

Studies have identified hydroxy fatty acids, similar to 12-hydroxy-8,10-heptadecadienoic acid, in fungi like Craterellus aureus. These acids are isolated from the fungi's fruiting bodies and have their structures established via spectroscopic methods. Such findings expand our understanding of the biochemical pathways in fungi and their potential applications (J. Meng, 2008).

3. Industrial and Cosmetic Applications

12-Hydroxy fatty acids, closely related to 12-hydroxy-8,10-heptadecadienoic acid, have been utilized in creating organogels. These gels are useful in various industries, including cosmetics, lubricating greases, and coatings. Research into their phase behavior, microstructure, and rheology has provided insights into their potential applications (Wright & Marangoni, 2011).

4. Analytical Chemistry Applications

Techniques like ultraperformance liquid chromatography and mass spectrometry (UPLC-MS/MS) have been employed to identify and analyze various hydroxy fatty acids, including 12-hydroxy-8,10-heptadecadienoic acid. This analytical approach aids in the detailed examination of these compounds in different biological samples, facilitating research in lipidomics and biomarker discovery (Yang, Yang, & Li, 2012).

properties

CAS RN

15514-88-2

Molecular Formula

C17H30O3

Molecular Weight

282.4 g/mol

IUPAC Name

(8E,10E)-12-hydroxyheptadeca-8,10-dienoic acid

InChI

InChI=1S/C17H30O3/c1-2-3-10-13-16(18)14-11-8-6-4-5-7-9-12-15-17(19)20/h6,8,11,14,16,18H,2-5,7,9-10,12-13,15H2,1H3,(H,19,20)/b8-6+,14-11+

InChI Key

INVCGLRLLKLTGP-SIGMCMEVSA-N

Isomeric SMILES

CCCCCC(/C=C/C=C/CCCCCCC(=O)O)O

SMILES

CCCCCC(C=CC=CCCCCCCC(=O)O)O

Canonical SMILES

CCCCCC(C=CC=CCCCCCCC(=O)O)O

synonyms

12-hydroxy-8,10-heptadecadienoic acid
12-hydroxy-8,10-heptadecadienoic acid, (E,E)-isomer
12-hydroxy-8,10-heptadecadienoic acid, (E,Z)-isomer
12-hydroxy-8,10-heptadecadienoic acid, (S)-isomer
12-hydroxy-8,10-heptadecadienoic acid, (S-(E,Z))-isomer
12-hydroxy-8,10-heptadecadienoic acid, stereoisome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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